4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate is a chemical compound with significant relevance in the field of liquid crystal technology. Its systematic name indicates that it is an ester derived from the reaction of 4-methylphenyl and 4-(4-pentylcyclohexyl)benzoic acid. The compound has a CAS registry number of 91225-15-9 and a molecular formula of with a molecular weight of 364.52 g/mol .
This compound belongs to the category of benzoate esters, which are widely used in various applications, particularly in liquid crystal displays due to their unique thermal and optical properties. It is classified under organic compounds, specifically as an aromatic ester, and is often utilized in the formulation of liquid crystal materials that exhibit nematic and smectic phases .
The synthesis of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate can be achieved through several chemical methods. A common approach involves:
The molecular structure of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate can be represented using various notations:
Cc1ccc(cc1)OC(=O)c2ccc(cc2)C3CCC(CCCCC)CC3
InChI=1/C25H32O2/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25(26)27-24-17-7-19(2)8-18-24/h7-8,13-18,20-21H,3-6,9-12H2,1-2H3
The compound features a complex structure with multiple aromatic rings and aliphatic chains contributing to its physical properties. The presence of cyclohexane rings enhances its stability and phase behavior in liquid crystal applications.
In terms of chemical reactivity, 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate can undergo various reactions typical for esters:
The reactions typically require controlled conditions regarding temperature and pH to avoid unwanted side reactions.
The mechanism by which 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate functions in liquid crystal applications primarily involves its ability to align under an electric field due to its anisotropic nature.
The physical and chemical properties of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate include:
Property | Value |
---|---|
Molecular Weight | 364.52 g/mol |
Boiling Point | 483.7 °C at 760 mmHg |
Flash Point | 204.8 °C |
Density | Not specified |
LogP (octanol-water partitioning) | 9.19 |
Polar Surface Area | 26.3 Ų |
Enthalpy of Vaporization | 74.89 kJ/mol |
These properties indicate that the compound is hydrophobic with significant thermal stability, making it suitable for high-temperature applications .
The primary applications of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate lie within the field of liquid crystals:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4